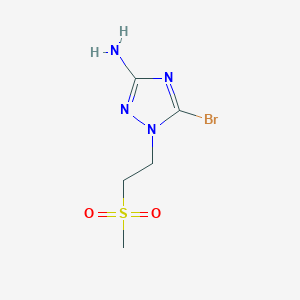
1-Methyl-2,3-dihydro-1H-indole-5-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3-dihydro-1H-indole-5-carbothioamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
準備方法
The synthesis of 1-Methyl-2,3-dihydro-1H-indole-5-carbothioamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which typically uses phenylhydrazine and a ketone under acidic conditions . Another approach is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with a suitable aldehyde or ketone in the presence of a catalyst such as sulfuric acid . Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced catalytic systems and controlled reaction conditions.
化学反応の分析
1-Methyl-2,3-dihydro-1H-indole-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.
科学的研究の応用
作用機序
The mechanism of action of 1-Methyl-2,3-dihydro-1H-indole-5-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The indole ring system allows the compound to bind with high affinity to these targets, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved often include key signaling cascades in cells, which are crucial for various biological processes.
類似化合物との比較
1-Methyl-2,3-dihydro-1H-indole-5-carbothioamide can be compared with other indole derivatives such as:
1-Methyl-2,3-dihydro-1H-indole-5-carbaldehyde: This compound is structurally similar but contains an aldehyde group instead of a carbothioamide group.
1-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid: This derivative has a carboxylic acid group, which imparts different chemical properties and reactivity.
1-Methyl-2,3-dihydro-1H-indole-5-sulfonamide: The presence of a sulfonamide group in this compound makes it a potential candidate for sulfa drug development.
The uniqueness of this compound lies in its carbothioamide group, which provides distinct reactivity and potential for diverse applications in medicinal chemistry and synthetic organic chemistry.
特性
分子式 |
C10H12N2S |
|---|---|
分子量 |
192.28 g/mol |
IUPAC名 |
1-methyl-2,3-dihydroindole-5-carbothioamide |
InChI |
InChI=1S/C10H12N2S/c1-12-5-4-7-6-8(10(11)13)2-3-9(7)12/h2-3,6H,4-5H2,1H3,(H2,11,13) |
InChIキー |
PFQKUFUGVFLKOS-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C1C=CC(=C2)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13065781.png)



![1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13065805.png)

![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)




![(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13065852.png)
